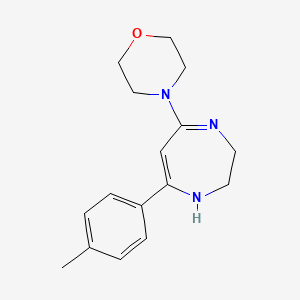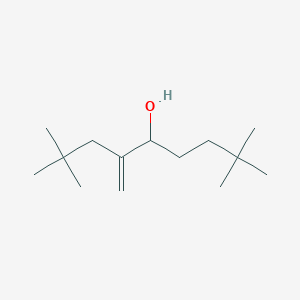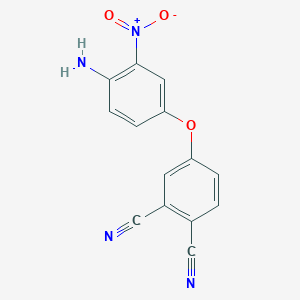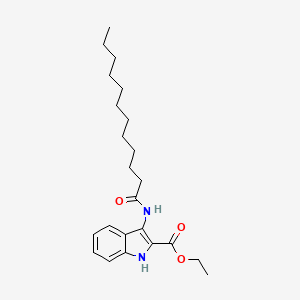![molecular formula C46H38Si2 B14188704 [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) CAS No. 920983-08-0](/img/structure/B14188704.png)
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is an organic compound that features a phenylene core with ethene-2,1-diyl linkages to triphenylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves the coupling of 1,4-dibromobenzene with triphenylsilane derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The ethene-2,1-diyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated derivatives.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) involves its interaction with specific molecular targets and pathways. The ethene-2,1-diyl linkages and phenylene core allow the compound to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various chemical and biological systems. These interactions can affect the compound’s electronic properties, making it suitable for use in organic electronics and other applications.
類似化合物との比較
Similar Compounds
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylgermane): Similar structure but with triphenylgermane groups instead of triphenylsilane.
Uniqueness
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to the presence of triphenylsilane groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various scientific and industrial applications.
特性
CAS番号 |
920983-08-0 |
|---|---|
分子式 |
C46H38Si2 |
分子量 |
647.0 g/mol |
IUPAC名 |
triphenyl-[2-[4-(2-triphenylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C46H38Si2/c1-7-19-41(20-8-1)47(42-21-9-2-10-22-42,43-23-11-3-12-24-43)37-35-39-31-33-40(34-32-39)36-38-48(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChIキー |
OERBUEOGVMUJAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C=C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)




![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)
